3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane)
Overview
Description
3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) is a brominated derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of six bromine atoms attached to the adamantane framework, making it highly brominated and potentially useful in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) typically involves the bromination of 1,1’-bi(adamantane). The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride and may require the presence of a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted adamantane derivatives.
Reduction Reactions: Formation of less brominated adamantane derivatives.
Oxidation Reactions: Formation of oxidized adamantane derivatives.
Scientific Research Applications
3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the development of flame retardants, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form halogen bonds with various biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tribromo-7-(3,5,7-tribromo-1-adamantyl)adamantane
- 2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl
- 2,2’,3,3’,4,4’-Hexabromobiphenyl
Uniqueness
3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) is unique due to its highly brominated adamantane structure, which imparts distinct chemical and physical properties. Its rigid, cage-like structure and high bromine content make it particularly useful in applications requiring stability and reactivity .
Properties
IUPAC Name |
1,3,5-tribromo-7-(3,5,7-tribromo-1-adamantyl)adamantane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br6/c21-15-1-13(2-16(22,7-15)9-17(23,3-13)8-15)14-4-18(24)10-19(25,5-14)12-20(26,6-14)11-18/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLHJWXFWRBES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)C45CC6(CC(C4)(CC(C5)(C6)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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